N-(4-Amino-3-((((1-amino-9,10-dihydro-9,10-dioxo-2-anthryl)methylene)hydrazono)methyl)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
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Overview
Description
Chemical Reactions Analysis
EINECS 280-590-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .
Scientific Research Applications
EINECS 280-590-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular processes and biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects or as a component in drug formulations. Industrially, EINECS 280-590-6 is used in the production of various commercial products, contributing to advancements in technology and manufacturing .
Mechanism of Action
The mechanism of action of EINECS 280-590-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the context of its application, whether in a biological system or an industrial process .
Comparison with Similar Compounds
EINECS 280-590-6 can be compared with other similar compounds listed in the European Inventory of Existing Commercial Chemical Substances. These similar compounds may share certain chemical properties or applications but differ in their specific molecular structures and reactivity. The uniqueness of EINECS 280-590-6 lies in its particular combination of properties that make it suitable for specific applications. Some similar compounds include those with comparable molecular formulas or functional groups .
Properties
CAS No. |
83721-63-5 |
---|---|
Molecular Formula |
C37H23N5O5 |
Molecular Weight |
617.6 g/mol |
IUPAC Name |
N-[4-amino-3-[(E)-[(E)-(1-amino-9,10-dioxoanthracen-2-yl)methylidenehydrazinylidene]methyl]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C37H23N5O5/c38-31-20(14-15-26-28(31)34(44)23-11-5-4-10-22(23)33(26)43)17-40-41-18-21-16-27(42-37(47)19-8-2-1-3-9-19)29-30(32(21)39)36(46)25-13-7-6-12-24(25)35(29)45/h1-18H,38-39H2,(H,42,47)/b40-17+,41-18+ |
InChI Key |
MPCJTVKCXGFKRM-QJCMXNLUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C(=C2)/C=N/N=C/C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)N)N)C(=O)C7=CC=CC=C7C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C(=C2)C=NN=CC4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)N)N)C(=O)C7=CC=CC=C7C3=O |
Origin of Product |
United States |
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